3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromone structure One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Continuous flow chemistry might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromone ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : Reduction reactions can be performed on the chromone ring to produce dihydrochromones.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the chromone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve alkyl halides and amines.
Major Products Formed
Oxidation: : Formation of chromone-3-carboxylic acid derivatives.
Reduction: : Production of dihydrochromones.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as an anti-inflammatory agent, antioxidant, and potential anticancer drug. Research has shown that chromones can modulate various signaling pathways, making them valuable in drug discovery.
Medicine
In medicine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one has been studied for its therapeutic potential. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and other inflammatory diseases. Additionally, its antioxidant activity suggests it could be useful in preventing oxidative stress-related diseases.
Industry
In the industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable tool in the design of new drugs and pesticides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of various molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and oxidative stress responses. By inhibiting these pathways, the compound can reduce inflammation and oxidative damage, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylpropanoic acid: : A simpler compound with similar structural features but lacking the chromone core.
2H-Chromen-2-one derivatives: : Other chromone derivatives with different substituents on the core structure.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one stands out due to its specific combination of functional groups and its potent biological activities. Its unique structure allows for interactions with specific molecular targets that are not accessible to simpler derivatives.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLGCQPMKJGGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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